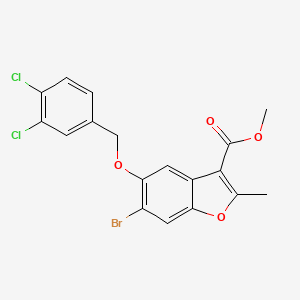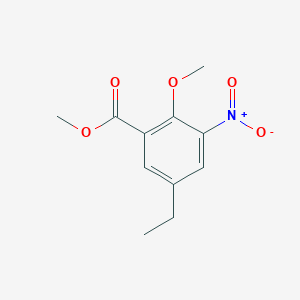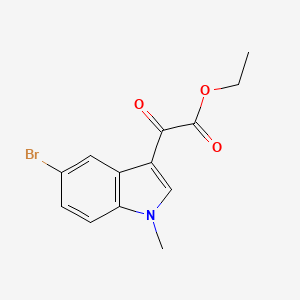![molecular formula C30H23N3O B12044075 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that features a biphenyl group, a quinoline moiety, and a carbohydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and quinoline intermediates. The biphenyl group can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The quinoline moiety can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substituting agents: Halogens, nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated biphenyl derivatives .
Aplicaciones Científicas De Investigación
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, its quinoline moiety can inhibit enzymes involved in cell signaling pathways, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine: Known for its use in organic light-emitting diodes (OLEDs).
4,4′-bipyridine: Used as a ligand in coordination chemistry and has applications in catalysis and material science.
Uniqueness
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-2-PHENYL-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of biphenyl and quinoline moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique material properties .
Propiedades
Fórmula molecular |
C30H23N3O |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O/c1-21(22-16-18-24(19-17-22)23-10-4-2-5-11-23)32-33-30(34)27-20-29(25-12-6-3-7-13-25)31-28-15-9-8-14-26(27)28/h2-20H,1H3,(H,33,34)/b32-21+ |
Clave InChI |
PNUWKVQLNRAVAZ-RUMWWMSVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12044018.png)

![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)



![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044058.png)

![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
